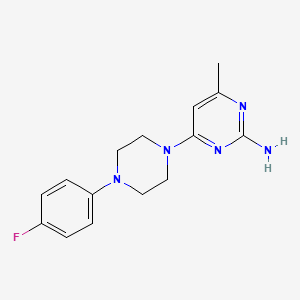

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine

Descripción

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine is a pyrimidine derivative featuring a 4-fluorophenyl-substituted piperazine moiety at the 6-position and a methyl group at the 4-position of the pyrimidine ring. This structural configuration confers distinct electronic and steric properties, influencing its biological activity and pharmacokinetic profile.

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5/c1-11-10-14(19-15(17)18-11)21-8-6-20(7-9-21)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRROOFFSKFANIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine, a compound with the molecular formula C15H18FN5 and CAS Number 873839-03-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in drug development.

The compound is characterized by:

- Molecular Weight : 287.34 g/mol

- Purity : Minimum purity of 95% is often required for research applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The specific synthetic routes can vary, but they generally include the formation of the piperazine ring and subsequent functionalization to introduce the fluorophenyl and pyrimidine moieties.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an inhibitor in therapeutic settings.

1. Inhibition Studies

Recent studies have indicated that compounds structurally related to this compound exhibit significant inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyrosinase (TYR). For instance:

- MAO Inhibition : Related compounds have shown IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity which may be beneficial for treating neurodegenerative diseases .

- TYR Inhibition : Compounds with similar piperazine structures have demonstrated competitive inhibition against TYR, with IC50 values around 0.18 µM, suggesting potential applications in treating hyperpigmentation disorders .

2. Cytotoxicity

Cytotoxicity assays performed on various cell lines reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, others like T6 showed minimal toxicity even at elevated doses (IC50 > 120 µM) . This suggests that careful structural modifications can enhance therapeutic profiles while reducing adverse effects.

Case Studies

Several studies have documented the biological activities of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| T6 | MAO-B Inhibition | 0.013 µM | |

| Compound 26 | TYR Inhibition | 0.18 µM | |

| Various derivatives | Cytotoxicity on L929 cells | >120 µM |

These findings illustrate the potential of fluorinated piperazine derivatives in drug discovery.

Aplicaciones Científicas De Investigación

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine is a synthetic compound with a complex structure featuring a pyrimidine ring substituted with a piperazine moiety and a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its biological activity. This compound is of interest in medicinal chemistry because of its potential therapeutic applications, especially in treating neurological disorders and other diseases.

Potential Applications

Research indicates that compounds containing piperazine and pyrimidine motifs exhibit a range of biological activities. Specifically, this compound has shown potential as an antiproliferative agent against cancer cells.

Scientific Research Applications

- Anticancer Activity: The compound's antiproliferative activity against cancer cells has been investigated. Researchers synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. The synthesized compounds were tested for antitumor effects against a panel of 55 cell lines representing nine different cancer types at the National Cancer Institute (NCI).

- Urease Inhibition: Synthesized benzimidazole derivatives, which share structural similarities with this compound, have demonstrated high effectiveness as urease inhibitors . Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

- Medicinal Chemistry: Due to its complex structure, which includes a pyrimidine ring substituted with a piperazine moiety and a fluorophenyl group, this compound is of interest in medicinal chemistry because of its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often include:

- Ligand-protein binding assays

- Enzyme inhibition assays

- Cellular uptake studies

Such studies help elucidate the mechanism of action and potential side effects associated with this compound.

Análisis De Reacciones Químicas

Chlorination and Nucleophilic Substitution

-

Chlorination of hydroxypyrimidine precursors is a critical step in pyrimidine chemistry. For example, 4-hydroxypyrimidine derivatives are treated with phosphorus oxychloride (POCl₃) under reflux to form 4-chloropyrimidines .

-

Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups to the pyrimidine ring. A 4-chloropyrimidine reacts with boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield substituted pyrimidines .

Example Reaction Pathway:

Piperazine Incorporation

-

The piperazinyl group is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of 4-chloropyrimidine derivatives. Piperazine reacts with 4-chloro-6-methylpyrimidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

Key Reaction:

Schiff Base Formation

-

The 2-amino group undergoes condensation with aldehydes to form Schiff bases. For example, reactions with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) yield imine derivatives .

Reaction Conditions:

-

Solvent: Ethanol or DMF

-

Catalyst: Acid (e.g., acetic acid) or base (e.g., triethylamine)

-

Temperature: Reflux (~80°C)

Example Product:

Acylation and Alkylation

-

Acylation with acetyl chloride or acetic anhydride produces acetamide derivatives.

-

Alkylation with alkyl halides (e.g., ethyl bromoacetate) introduces ester-functionalized side chains .

N-Alkylation and Acylation

-

The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-alkylated or N-acylated derivatives .

Example Reaction:

Salt Formation

-

The piperazine nitrogen forms hydrochloride salts with HCl in ethanol or ether, enhancing solubility for pharmaceutical applications .

Hydrazone Formation

-

Condensation with hydrazine hydrate yields hydrazide intermediates, which react with carbonyl compounds (e.g., ketones or aldehydes) to form hydrazones with potential bioactivity .

Example:

Cross-Coupling for Diversification

-

Buchwald-Hartwig amination introduces aryl/heteroaryl groups to the pyrimidine core using palladium catalysts (e.g., Pd(dppf)Cl₂) .

Key Reaction Data Table

Comparación Con Compuestos Similares

4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines

Compounds such as 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine (compound 26) and 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (compound 24) exhibit antimicrobial activity against S. aureus and beta-hemolytic Streptococcus . Unlike the target compound, these analogs feature a morpholine ring instead of piperazine. The 4-fluorophenyl group in compound 24 aligns with the target compound’s fluorophenyl moiety, suggesting shared electronic effects that enhance activity .

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine

This analog (LogP: 3.97, PSA: 52.53 Ų) replaces the piperazinyl group with a phenyl ring and substitutes chlorine at the para position of the aryl group . The chloro group’s stronger electron-withdrawing nature compared to fluorine may increase metabolic stability but reduce solubility. The target compound’s piperazinyl group likely lowers LogP, improving aqueous solubility and bioavailability .

4-(4-Fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine

This compound demonstrated potent antitubercular activity (MIC: 3.12 μg/mL) due to its pyridinyl substituent, which enhances π-π stacking interactions with bacterial targets . In contrast, the target compound’s methyl group at the 4-position may reduce steric hindrance, favoring binding to different biological targets.

Key Observations :

- The piperazinyl group in the target compound may broaden its therapeutic scope, as piperazine derivatives often exhibit CNS activity (e.g., antipsychotic or antidepressant effects) .

- Fluorine substitution consistently correlates with enhanced antimicrobial and antitubercular activity across analogs, likely due to improved target binding and metabolic stability .

Pharmacokinetic and Physicochemical Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-(4-fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, a pyrimidine core is functionalized with a piperazine moiety through a palladium-catalyzed coupling or metal-free conditions under mild temperatures (50–80°C) to preserve sensitive fluorophenyl groups . Reaction efficiency can be enhanced using Design of Experiments (DoE) to optimize variables like solvent polarity, temperature, and catalyst loading. Statistical methods reduce trial-and-error approaches by identifying critical parameters .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography resolves intramolecular interactions, such as hydrogen bonding between the pyrimidine N-H group and piperazine N atoms, which influence conformation .

- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions and electronic effects of the fluorine atom. For example, the 4-fluorophenyl group shows distinct upfield shifts in ¹⁹F NMR due to electron-withdrawing effects .

- High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. What biological targets or activities are associated with this compound?

- Methodology : Preliminary screening in antimicrobial assays (e.g., MIC tests against S. aureus or E. coli) can identify activity. Structural analogs with piperazinyl-pyrimidine motifs exhibit immunomodulatory and antifungal properties, suggesting potential interaction with microbial enzymes or membrane proteins . Target specificity can be probed via competitive binding assays with radiolabeled ligands.

Advanced Research Questions

Q. How do substituent variations (e.g., fluorophenyl vs. trifluoromethyl groups) impact pharmacological activity and selectivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs using in vitro assays. For instance, replacing the 4-fluorophenyl group with a trifluoromethyl moiety increases lipophilicity (logP) by ~0.5 units, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .

- Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like serotonin or dopamine receptors, where fluorine’s electronegativity may strengthen hydrogen bonding .

Q. What computational strategies are effective for predicting reaction pathways or designing derivatives?

- Methodology : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to prioritize synthetic routes. For example, reaction path searches identify low-energy intermediates for piperazine coupling, reducing computational costs by 40% compared to brute-force methods .

Q. How should researchers address contradictions in experimental data (e.g., conflicting solubility or bioactivity results)?

- Methodology :

- Cross-validation : Replicate assays under standardized conditions (pH, temperature). For instance, solubility discrepancies in DMSO vs. aqueous buffers may arise from aggregation, requiring dynamic light scattering (DLS) analysis .

- Meta-analysis : Compare data across analogs. If 4-fluorophenyl derivatives show inconsistent MIC values, evaluate purity via HPLC (>98%) or assess bacterial strain variability .

Q. What purification challenges arise during synthesis, and how can they be mitigated?

- Methodology :

- Column chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers. The piperazinyl group’s polarity necessitates careful solvent selection to avoid tailing.

- Recrystallization from ethanol/water mixtures improves purity (>99%) but may require slow cooling to prevent piperazine ring decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.